molecular formula C10H15ClFNO B12301812 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B12301812
M. Wt: 219.68 g/mol
InChI Key: AIQUUMOQGRZVOV-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClFNO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride typically involves several steps. One common method starts with the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene to introduce the propan-2-one group. This is followed by reductive amination to form the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine transporters. This can lead to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, thereby affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-methoxyphenyl)propan-2-amine: Similar structure but with different positioning of the fluorine and methoxy groups.

    2-(4-Methoxyphenyl)propan-2-amine: Lacks the fluorine atom.

    2-(4-Bromophenyl)propan-2-amine: Contains a bromine atom instead of fluorine

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-10(2,12)7-4-5-8(11)9(6-7)13-3;/h4-6H,12H2,1-3H3;1H

InChI Key

AIQUUMOQGRZVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)OC)N.Cl

Origin of Product

United States

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